{2-[(4-nitrobenzyl)oxy]phenyl}methanol
Overview
Description
{2-[(4-nitrobenzyl)oxy]phenyl}methanol is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.08445790 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Photolabile Protecting Group
- Photorelease Mechanisms : 2-nitrobenzyl compounds like {2-[(4-nitrobenzyl)oxy]phenyl}methanol are studied for their photorelease mechanisms. Il'ichev et al. (2004) investigated the photorelease of methanol from 2-nitrobenzyl methyl ether and found that this process involves complex intermediates and is influenced by factors like pH and buffer concentrations. This knowledge is essential for applications of 2-nitrobenzyl protecting groups in bioagent release (Il'ichev, Schwörer & Wirz, 2004).
2. Organic Synthesis
- Cleavage of Nitrobenzyl Amides and Ethers : Han et al. (2014) developed a mild and efficient protocol for removing o- and p-nitrobenzyl groups from various substrates, highlighting the utility of these groups in synthesizing complex molecules (Han, de Melo & Stoltz, 2014).
- Reductive Transformations : Research by Bernando et al. (2015) explored the use of methanol as a C1 synthon and hydrogen source for catalytic reactions involving nitroarenes, demonstrating the versatility of methanol in chemical syntheses, including its use with nitrobenzyl compounds (Bernando et al., 2015).
3. Analytical and Environmental Applications
- Environmental Sensitivity : Horton et al. (1965) investigated 2-methoxy-5-nitrobenzyl bromide, a compound related to nitrobenzyl alcohols, for its sensitivity to environmental changes. This research contributes to understanding the reactivity of similar compounds in different environments (Horton, Kelly & Koshland, 1965).
- Kinetic Studies in Organic Chemistry : Walles (1980) determined the rate constants for the reaction between different alkylating agents and 4-(p-nitrobenzyl) pyridine in methanol, providing insights into the kinetics of reactions involving nitrobenzyl derivatives (Walles, 1980).
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methoxy]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQZRVYSQHHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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